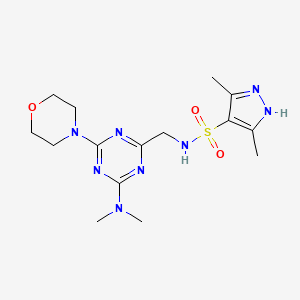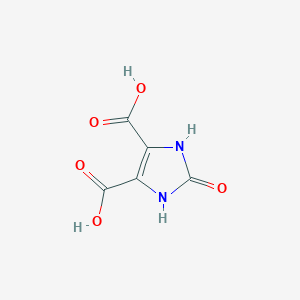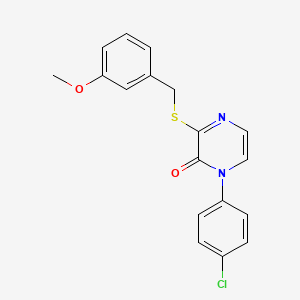![molecular formula C19H12ClN3 B2603458 1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 733030-53-0](/img/structure/B2603458.png)
1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds and drugs . The benzimidazole ring system is present in a variety of pharmacologically active compounds and is part of many anthelmintic drugs .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” would be characterized by the presence of a benzimidazole ring, a pyridine ring, and a nitrile group. The 3-chlorophenyl and 3-methyl groups would be attached to the benzimidazole and pyridine rings, respectively .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. In general, benzimidazole derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the nitrile group might increase its polarity, and the aromatic rings might contribute to its stability .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds starting from similar structures to 1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. For example, derivatives of pyrimidines and condensed pyrimidines have been synthesized for their antimicrobial evaluation. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Abdelghani et al., 2017).
Antimicrobial and Antifungal Activities
Compounds related to this compound have been investigated for their antimicrobial and antifungal properties. Derivatives of benzotriazole, for instance, have been synthesized and tested, showing promising antimicrobial and antifungal activities. This research opens the door for the development of new antimicrobial agents with potential applications in medicine and agriculture (Al-Omran et al., 2002).
Fluorescent Properties and Applications
Some derivatives have been explored for their fluorescent properties, suggesting potential applications in materials science, such as fluorescent whitening agents or in the development of fluorescent probes for biological and chemical sensing. The synthesis and study of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives highlight this area of research, where certain compounds were evaluated for their ability to act as fluorescent whitening agents for textiles, demonstrating the versatility of these compounds in various scientific applications (Rangnekar & Rajadhyaksha, 1986).
Agricultural Applications
The use of related compounds in agriculture has also been studied, particularly in the development of carrier systems for fungicides. This research is critical for enhancing the efficiency and reducing the environmental impact of agricultural chemicals. For example, solid lipid nanoparticles and polymeric nanocapsules have been developed for the sustained release of carbendazim and tebuconazole, two widely used fungicides, showing reduced toxicity and improved delivery to the site of action (Campos et al., 2015).
将来の方向性
The future directions for research on “1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” would likely involve further studies on its synthesis, properties, and potential biological activity. Benzimidazole derivatives are a promising class of compounds for drug discovery, and new derivatives are continually being synthesized and evaluated .
特性
IUPAC Name |
1-(3-chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3/c1-12-9-18(13-5-4-6-14(20)10-13)23-17-8-3-2-7-16(17)22-19(23)15(12)11-21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSMZDSNAATDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2603376.png)
![N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2603377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)

![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)


![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2603393.png)


